tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Overview
Description
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves the reaction of 6-(hydroxymethyl)pyrimidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyrimidine ring.
This compound: This compound is similar but may have different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butyl carbamate group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORIDUDLAQZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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